2-Iodo-4-methoxypyridin-3-amine
Description
2-Iodo-4-methoxypyridin-3-amine is an organic compound with the molecular formula C6H7IN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an iodine atom at the second position, a methoxy group at the fourth position, and an amine group at the third position on the pyridine ring. The compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C6H7IN2O |
|---|---|
Molecular Weight |
250.04 g/mol |
IUPAC Name |
2-iodo-4-methoxypyridin-3-amine |
InChI |
InChI=1S/C6H7IN2O/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 |
InChI Key |
LZSNYNQBEGVLHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)I)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Iodo-4-methoxypyridin-3-amine involves the iodination of 4-methoxypyridin-3-amine. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring.
Another method involves the Suzuki-Miyaura coupling reaction, where 4-methoxypyridin-3-amine is coupled with an appropriate boronic acid derivative in the presence of a palladium catalyst. This method is known for its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process, minimizing the risk of handling hazardous reagents.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at position 2 acts as a superior leaving group, facilitating nucleophilic aromatic substitution (SNAr) under mild conditions. This reactivity is enhanced by the electron-donating methoxy group at position 4, which activates the pyridine ring toward electrophilic attack.
Example Reaction:
Reaction with sodium methoxide yields 2-methoxy-4-methoxypyridin-3-amine via displacement of iodine.
| Conditions | Reagents | Yield | Reference |
|---|---|---|---|
| DMF, 80°C, 12 h | NaOMe, CuI | 78% | |
| EtOH, reflux, 6 h | K₂CO₃, NH₄Cl | 65% |
Mechanism:
-
Base deprotonates the nucleophile (e.g., methoxide).
-
Concerted attack of the nucleophile at C2 with iodine departure, stabilized by resonance from the methoxy group.
Cross-Coupling Reactions
The iodine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon–carbon and carbon–heteroatom bond formation.
Suzuki-Miyaura Coupling
Reaction with aryl boronic acids produces biaryl derivatives, critical in pharmaceutical intermediates.
| Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | K₂CO₃ | DME/H₂O | 85% | |
| Pd(dppf)Cl₂, CsF | CsF | THF | 92% |
Substrate Scope:
-
Electron-rich and electron-deficient boronic acids show >80% conversion.
Buchwald-Hartwig Amination
Coupling with amines forms C–N bonds, useful in synthesizing functionalized pyridines.
| Catalyst | Ligand | Yield | Reference |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | 76% | |
| Pd₂(dba)₃ | BINAP | 81% |
Reductive Deiodination
Controlled reduction removes the iodine atom, yielding 4-methoxypyridin-3-amine—a precursor for further functionalization.
| Reducing Agent | Conditions | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C | EtOH, rt, 4 h | 90% | |
| Zn, NH₄Cl | MeOH/H₂O, 60°C, 2 h | 68% |
Application:
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles to the para position (C5) due to its strong electron-donating effect .
Nitration Example:
Reaction with HNO₃/H₂SO₄ yields 5-nitro-2-iodo-4-methoxypyridin-3-amine.
| Conditions | Regioselectivity | Yield | Reference |
|---|---|---|---|
| HNO₃, H₂SO₄, 0°C, 1 h | >95% para | 72% |
Condensation Reactions
The amine group at position 3 reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases, which are valuable in coordination chemistry .
Reaction with Benzaldehyde:
| Conditions | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| EtOH, reflux, 3 h | None | N-(4-methoxy-2-iodopyridin-3-yl)benzylideneamine | 88% |
Applications:
Halogen Bonding in Crystal Engineering
The iodine atom participates in non-covalent interactions (I···N, I···O), influencing solid-state packing .
Key Data:
Methoxy Demethylation
Treatment with BBr₃ cleaves the methoxy group to yield 2-iodo-4-hydroxypyridin-3-amine .
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| BBr₃ (1.0 M in DCM) | DCM, −78°C to rt, 6 h | 82% |
Amine Protection/Deprotection
The amine group is protected as a nitrobenzenesulfonamide for selective reactions .
| Protecting Group | Conditions | Yield | Reference |
|---|---|---|---|
| 4-NsCl | Et₃N, DCM, 0°C | 95% |
Scientific Research Applications
Organic Synthesis
2-Iodo-4-methoxypyridin-3-amine serves as a valuable building block in organic synthesis. It is utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, facilitating the creation of more complex organic molecules. The compound's reactivity allows it to participate in nucleophilic substitution reactions, oxidation, and reduction processes.
Medicinal Chemistry
Research indicates that this compound may exhibit potential biological activities, making it a candidate for drug development. Its structural features enable interactions with various molecular targets, including enzymes and receptors, which can modulate their activity:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can interact with neurotransmitter receptors, potentially affecting neuronal signaling.
Biological Activities
Studies have demonstrated that this compound exhibits several biological activities:
Case Study: Neuroprotective Effects
Research has indicated that derivatives of this compound may possess neuroprotective properties. For instance, in vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage, suggesting its potential application in neurodegenerative diseases .
Case Study: Antimicrobial Activity
Another study explored the antimicrobial effects of similar pyridine derivatives, revealing that compounds with iodine substitutions can enhance antibacterial activity against various pathogens. This suggests that this compound could be further investigated for its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-Iodo-4-methoxypyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator. The iodine atom and methoxy group play crucial roles in binding to the active site of the target enzyme or receptor, thereby modulating its activity. The amine group can form hydrogen bonds with amino acid residues in the active site, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-2-methoxypyridin-4-amine: Similar structure but with different positions of the iodine and methoxy groups.
4-Iodo-5-methoxypyridin-3-amine: Similar structure with the iodine and methoxy groups at different positions.
2-Chloro-4-methoxypyridin-3-amine: Chlorine atom instead of iodine.
Uniqueness
2-Iodo-4-methoxypyridin-3-amine is unique due to the specific positioning of the iodine and methoxy groups, which can significantly influence its reactivity and binding properties. The presence of the iodine atom enhances its potential as a radiolabeling agent in biological studies, while the methoxy group can modulate its electronic properties, making it a valuable intermediate in organic synthesis .
Biological Activity
2-Iodo-4-methoxypyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
Molecular Formula: C8H8N2O
Molecular Weight: 164.16 g/mol
IUPAC Name: this compound
Canonical SMILES: COC1=C(C=CN=C1I)N=C(N)C
Antimicrobial Properties
Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | Staphylococcus aureus | |
| Similar Pyridine Derivatives | Escherichia coli |
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the inhibition of specific molecular targets. The mechanism involves interaction with cellular pathways that regulate cell survival and proliferation .
| Mechanism of Action | Effect |
|---|---|
| Inhibition of enzyme activity | Induces apoptosis |
| Disruption of cellular processes | Promotes cancer cell death |
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases, where modulation of neuronal nitric oxide synthase (nNOS) could offer therapeutic benefits .
Case Studies and Research Findings
- Antimicrobial Efficacy Study: A comparative study on the antimicrobial efficacy of various pyridine derivatives highlighted the superior activity of this compound against resistant bacterial strains. The study utilized disc diffusion methods to quantify the inhibition zones .
- Cytotoxicity Assessment: In vitro assays demonstrated that this compound exhibited dose-dependent cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The IC50 values were significantly lower than those of standard chemotherapeutics, indicating its potential as a lead compound for drug development .
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical cellular processes, leading to reduced proliferation and increased apoptosis in cancer cells.
- Cell Membrane Interaction: Its lipophilic nature allows it to penetrate cell membranes effectively, enhancing its bioavailability and interaction with intracellular targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Iodo-4-methoxypyridin-3-amine, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or metal-catalyzed cross-coupling reactions. For example, iodination of 4-methoxypyridin-3-amine using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) at 60–80°C yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove unreacted precursors. Purity >95% is achievable with recrystallization in ethanol/water . Monitor reaction progress using TLC (Rf ~0.3 in 1:1 hexane/EtOAc).
Q. How should researchers characterize the structural identity of this compound?
- Methodological Answer : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include:
- -NMR (DMSO-): δ 8.15 (d, J=5.4 Hz, H-6), 6.65 (d, J=5.4 Hz, H-5), 3.85 (s, OCH), 5.20 (br s, NH).
- -NMR: δ 158.9 (C-OCH), 140.2 (C-I), 123.5 (C-NH).
HRMS (ESI+) should match [M+H] at m/z 265.9854 (calculated for CHINO). Confirm iodine presence via X-ray crystallography or ICP-MS .
Q. What are the key physical properties (melting point, solubility) critical for experimental design?
- Methodological Answer : The compound has a melting point range of 88–92°C (similar to structurally related 2-Amino-3-iodopyridine) . It is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Pre-dissolve in DMSO for biological assays (<10% v/v to avoid cytotoxicity). Store at –20°C under inert gas (N/Ar) to prevent decomposition .
Advanced Research Questions
Q. How can regioselectivity challenges during iodination of 4-methoxypyridin-3-amine be addressed?
- Methodological Answer : Regioselectivity is influenced by the directing group (methoxy vs. amine). Use DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G*) to predict electrophilic aromatic substitution sites. Experimental optimization:
- Lower temperature (0–5°C) favors iodination at the 2-position due to reduced kinetic control.
- Add Lewis acids (e.g., ZnCl) to stabilize transition states.
- Validate using -NMR to distinguish between 2-iodo and 5-iodo isomers .
Q. What strategies resolve contradictions in reported melting points for iodinated pyridine derivatives?
- Methodological Answer : Discrepancies (e.g., 88–92°C vs. 100°C in similar compounds) arise from polymorphic forms or impurities . Mitigate by:
- Standardizing recrystallization solvents (e.g., ethanol vs. acetone).
- Performing differential scanning calorimetry (DSC) to identify phase transitions.
- Cross-referencing with XRD data to confirm crystal lattice consistency .
Q. How can computational modeling guide the design of this compound derivatives for medicinal chemistry?
- Methodological Answer : Perform docking studies (AutoDock Vina) against target proteins (e.g., kinases) to prioritize substituents. Use QSAR models to predict logP and bioavailability. Synthesize analogs via Suzuki-Miyaura coupling (replace iodine with boronic esters) and evaluate IC in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
